2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol
Overview
Description
2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol is a chemical compound that features a brominated pyridine ring attached to an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide in the presence of a suitable solvent and base . The subsequent reaction with ethanolamine can be carried out under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids, while reduction can yield amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols in the presence of a base can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include azides, thiols, and other substituted derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in binding interactions, while the ethanolamine moiety can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol is unique due to the presence of both a brominated pyridine ring and an ethanolamine moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[(5-bromo-3-methylpyridin-2-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6-4-7(9)5-11-8(6)10-2-3-12/h4-5,12H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNMRONWZSZONX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247520 | |
Record name | 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-77-0 | |
Record name | 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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